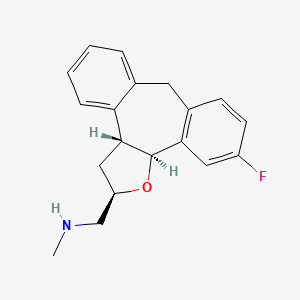
43Kjv42jga
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TJN-598 is a selective phosphodiesterase type IV inhibitor. Phosphodiesterase type IV plays a crucial role in the immune response and inflammation. TJN-598 has been studied for its potential therapeutic effects, particularly in the treatment of glomerulonephritis, a type of kidney inflammation .
Chemical Reactions Analysis
TJN-598 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for the compound’s activity and stability.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include derivatives of TJN-598 that retain its phosphodiesterase type IV inhibitory activity.
Scientific Research Applications
TJN-598 has been extensively studied for its scientific research applications, including:
Chemistry: The compound’s unique structure and reactivity make it a valuable subject for chemical research.
Biology: TJN-598’s role in inhibiting phosphodiesterase type IV makes it a significant compound for studying cellular signaling pathways.
Industry: TJN-598’s potential therapeutic applications make it a candidate for pharmaceutical development.
Mechanism of Action
TJN-598 exerts its effects by inhibiting phosphodiesterase type IV, an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, TJN-598 increases the levels of cAMP, leading to reduced inflammation and immune response. The molecular targets and pathways involved include the suppression of tumor necrosis factor-alpha and transforming growth factor-beta1 from inflamed glomeruli .
Comparison with Similar Compounds
TJN-598 is unique compared to other phosphodiesterase type IV inhibitors due to its derivation from herbal components and its specific inhibitory effects on mesangial cell expansion. Similar compounds include:
Rolipram: Another phosphodiesterase type IV inhibitor known for its anti-inflammatory effects.
Captopril: Although not a phosphodiesterase type IV inhibitor, it has been studied alongside TJN-598 for its effects on glomerulonephritis.
TJN-598 stands out due to its specific application in treating kidney inflammation and its unique derivation from herbal components .
Properties
CAS No. |
785046-87-9 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(E)-N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C18H20N2O3/c1-20(18(21)9-7-14-5-4-10-19-12-14)13-15-6-8-16(22-2)17(11-15)23-3/h4-12H,13H2,1-3H3/b9-7+ |
InChI Key |
HOIFFGYKGILBPW-VQHVLOKHSA-N |
Isomeric SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)/C=C/C2=CN=CC=C2 |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2r)-Butan-2-Yl]-4-{4-[4-(4-{[(2r,4s)-2-(2,4-Dichlorophenyl)-2-(1h-1,2,4-Triazol-1-Ylmethyl)-1,3-Dioxolan-4-Yl]methoxy}phenyl)piperazin-1-Yl]phenyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B10825984.png)
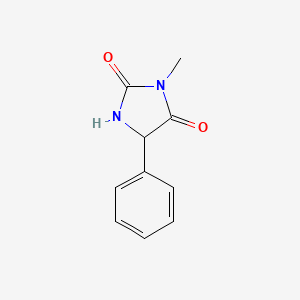
![N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide](/img/structure/B10826004.png)
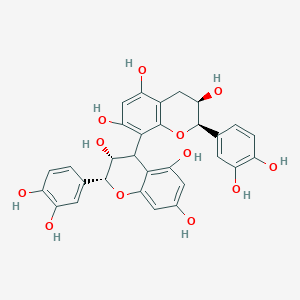
![[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B10826016.png)


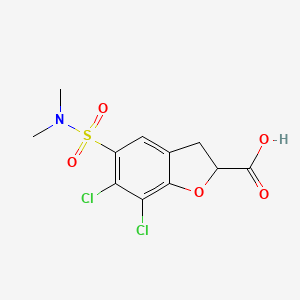
![[3-(2-Bromo-4-isopropyl-phenyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-bis-(2-methoxy-ethyl)-amine](/img/structure/B10826047.png)

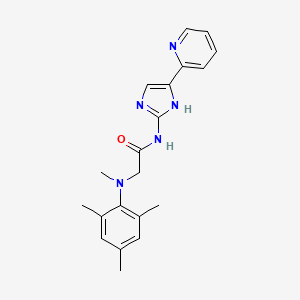
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-[2-(4-acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826076.png)
![1-Amino-4-[5-[(2-ethoxycarbonylphenyl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10826080.png)
